molecular formula C17H8Cl3N3O B6129360 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile

Cat. No. B6129360
M. Wt: 376.6 g/mol
InChI Key: HKFBXGCTNICFFM-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile, also known as TCAQA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TCAQA is a member of the quinazoline family of compounds and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile is complex and not fully understood. However, it is believed that 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile acts by binding to specific receptors or enzymes in the body, thereby altering their activity. This can lead to changes in various biochemical pathways and physiological processes.
Biochemical and Physiological Effects:
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile has been found to have a wide range of biochemical and physiological effects. Some of these effects include the inhibition of certain enzymes and receptors, the modulation of neurotransmitter release, and the induction of apoptosis in cancer cells. 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile has also been found to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile in lab experiments is its specificity. 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile has been found to have a high degree of specificity for certain receptors and enzymes, which makes it an ideal tool for studying these pathways. However, one of the major limitations of using 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile is its potential toxicity. 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile has been found to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile. One area of research involves the development of new derivatives of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile that have improved specificity and reduced toxicity. Another area of research involves the use of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile in the development of new drugs for the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile involves a series of chemical reactions that are carried out in a laboratory setting. The most common method for synthesizing 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile involves the reaction of 2-aminobenzonitrile with 2,3,6-trichlorobenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to further chemical reactions to yield 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile.

Scientific Research Applications

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile as a tool for studying the mechanisms of action of various biochemical pathways. 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2,3,6-trichlorophenyl)acrylonitrile has been found to be particularly effective in studying the role of certain enzymes and receptors in these pathways.

properties

IUPAC Name

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl3N3O/c18-12-5-6-13(19)15(20)11(12)7-9(8-21)16-22-14-4-2-1-3-10(14)17(24)23-16/h1-7H,(H,22,23,24)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFBXGCTNICFFM-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=C(C=CC(=C3Cl)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=C(C=CC(=C3Cl)Cl)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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